4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of 2,4-dimethylpiperazine with thiophene-2-carbaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler analog without the piperazine moiety.
2,4-Dimethylpiperazine: Lacks the thiophene ring.
Thiophene derivatives: Various substituted thiophenes with different functional groups.
Uniqueness
4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H16N2OS |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-(2,4-dimethylpiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2OS/c1-9-6-12(2)3-4-13(9)10-5-11(7-14)15-8-10/h5,7-9H,3-4,6H2,1-2H3 |
InChI Key |
UGQHCIHMQXBRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CSC(=C2)C=O)C |
Origin of Product |
United States |
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